N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide
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Description
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide, also known as CEM-102, is a novel oxazolidinone antibiotic that has shown promising results in treating various bacterial infections. It is a synthetic compound that was first discovered by Cempra Pharmaceuticals in the early 2000s. Since then, it has been extensively studied for its antimicrobial properties and potential clinical applications.
Scientific Research Applications
Oxazolidinone Antibacterial Agents
Oxazolidinones, including compounds related to N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide, have been recognized for their potential as novel antibacterial agents. These compounds exhibit a unique mechanism of inhibiting bacterial protein synthesis, making them effective against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecium, and Streptococcus pneumoniae, among others. Studies have demonstrated that these agents are not cross-resistant with other antibacterials, suggesting their potential as valuable tools in combating antibiotic resistance. Furthermore, their activity is not significantly affected by human serum, indicating potential effectiveness in vivo (Zurenko et al., 1996).
MAO-B Inhibition and Neurological Applications
Certain oxazolidinone derivatives, including those structurally related to N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide, have been explored for their ability to inhibit monoamine oxidase B (MAO-B). This enzyme is a target for the treatment of neurological disorders such as Parkinson's disease and depression. Research into these compounds has led to insights into the design of reversible and irreversible MAO-B inhibitors, contributing to the development of potential therapeutic agents (Ding & Silverman, 1993).
Chemical Structure and Interactions
The chemical structure of oxazolidinone derivatives plays a significant role in their biological activity and interaction with biological targets. Studies on the weak C-H···O and C-H···π hydrogen bonds, as well as π-π stacking interactions in these compounds, provide valuable information on their potential as chiral auxiliaries and protective groups for amino alcohols. These insights are crucial for the synthesis of biologically active molecules and understanding the stereochemical aspects of their action (Nogueira et al., 2015).
Synthesis and Molecular Modelling
The design and synthesis of oxazolidinone derivatives, including studies on their molecular modeling, have highlighted their potential as selective inhibitors for specific enzymes like aldose reductase, which is involved in diabetic complications. Such research emphasizes the importance of structural modifications to achieve desired biological activities and selectivities, providing a pathway for the development of novel therapeutic agents (Ali et al., 2012).
properties
IUPAC Name |
N'-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N-(2-methoxyethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O5/c1-24-8-6-18-14(21)15(22)19-10-13-20(7-9-25-13)16(23)11-2-4-12(17)5-3-11/h2-5,13H,6-10H2,1H3,(H,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVNSHDEZHEZCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1N(CCO1)C(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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